molecular formula C10H13NO2S B1277059 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide CAS No. 112894-45-8

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

Cat. No. B1277059
M. Wt: 211.28 g/mol
InChI Key: NDQUBPLFXGTFFG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide is a chemical compound that serves as a core structure for the synthesis of various sulfonamide derivatives. These derivatives have been explored for their potential as antimicrobial agents. The compound itself is commercially available, but due to its high cost, there is interest in developing new, more efficient, and cost-effective synthetic methods .

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide derivatives has been achieved through different routes. One approach involves the sulfonation of 5,6,7,8-tetrahydro-1-naphthylamine with sulfuric acid, which yields a mixture of sulfonic acids, including the desired 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid . Another method includes the preparation of 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which can be further modified to produce a range of biologically active sulfonamide products .

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide is characterized by the tetrahydronaphthalene ring system, which is a saturated version of the naphthalene structure with four additional hydrogen atoms, making it more reactive for further chemical modifications. The sulfonamide group attached to the second carbon of the ring is a key functional group that allows for further chemical reactions and the creation of various derivatives with potential biological activity .

Chemical Reactions Analysis

The chemical reactivity of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide allows for the synthesis of a wide array of derivatives. For instance, the sulfonation process can lead to different positional isomers depending on the starting materials and reaction conditions . The compound can also undergo modifications to its sulfonamide group, leading to the creation of new compounds with varying levels of antimicrobial activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not detailed in the provided papers, sulfonamides, in general, are known for their solubility in water and their ability to form salts with various metals. These properties are significant for the biological activity of sulfonamide derivatives, as they can influence the compound's absorption, distribution, metabolism, and excretion in biological systems. The QSAR (Quantitative Structure-Activity Relationship) study mentioned in the first paper suggests that the molecular structure of these compounds is compatible with their antimicrobial results, indicating that their physical and chemical properties play a role in their biological activity .

Scientific Research Applications

Antimicrobial and Cytotoxic Properties

  • Antimicrobial Agents : 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide derivatives exhibit potent antimicrobial activities. For instance, certain derivatives demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, as well as Candida Albicans. These compounds, derived from 3-methoxy-8-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, were found to transform from biologically inactive to highly active sulfonamide products, displaying a promising safety profile towards human normal cells (Mohamed et al., 2021).

Synthesis and Derivative Studies

  • Sulfonation Derivatives : Research on the synthesis of sulfonated derivatives of tetrahydronaphthalene includes methods to produce various sulfonic acids and sulfonamide derivatives. This includes the sulfonation of tetrahydronaphthalene with sulfuric acid to yield specific sulfonic acid compounds, which are essential intermediates in the synthesis of more complex molecules (Courtin, 1981).

Inhibition of Biological Targets

  • Carbonic Anhydrase Inhibition : Sulfonamide derivatives of tetrahydronaphthalene exhibit inhibitory effects on human carbonic anhydrase isozymes. This includes the potential for selective inhibition, which is crucial in therapeutic applications, particularly in targeting specific isozymes without affecting others (Akbaba et al., 2014).

Applications in Drug Synthesis and Design

  • Retinoid X Receptor Agonism : Tetrahydronaphthalene-sulfonamide analogues have been synthesized and assessed for selective retinoid X receptor (RXR) agonism. This includes studying modifications to potent RXR agonists to improve biological selectivity and potency, which is significant in the treatment of diseases like cutaneous T-cell lymphoma (Heck et al., 2016).

Green Chemistry and Environmental Applications

  • Eco-Friendly Synthesis : Recent research focuses on the eco-friendly synthesis of tetrahydronaphthalene derivatives. This approach is aligned with green chemistry principles, ensuring the sustainability and environmental compatibility of the synthesis process (Damera & Pagadala, 2023).

Herbicidal Activity

  • Herbicidal Agents : Certain tetrahydronaphthalene-sulfonamide derivatives have been shown to possess herbicidal activity, with studies exploring the stereochemical structure-activity relationship to identify the active forms (Hosokawa et al., 2001).

properties

IUPAC Name

5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQUBPLFXGTFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429137
Record name 5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydronaphthalene-2-sulfonamide

CAS RN

112894-45-8
Record name 5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
HS Mohamed, ME Haiba, NA Mohamed… - Journal of Molecular …, 2021 - Elsevier
In the present work, authors successfully prepared potent antimicrobial agents of new tetrahydronaphthalene-sulfonamide derivatives, derived from new easily synthetic route of 3-…
Number of citations: 3 www.sciencedirect.com
A Hosokawa, M Katsurada, E Mikami, O Ikeda… - … SCIENCE SOCIETY OF …, 2001 - jlc.jst.go.jp
In the course of studies on sulfonamides with aryl substituted oxirane moiety, we found that compounds having a pyridyl group on 2-position of the oxiran-2-ylmethyl moiety possessed …
Number of citations: 6 jlc.jst.go.jp
A Hosokawa, M Katsurada, O Ikeda… - Bioscience …, 2001 - academic.oup.com
Novel herbicidally active sulfonamide compounds having a 2-arylsubstituted oxiranylmethyl structure are racemates due to a chiral carbon in the oxirane moiety. To clarify the …
Number of citations: 6 academic.oup.com
細川明美, 桂田学, 三上恵美子, 池田修… - Journal of Pesticide …, 2001 - jlc.jst.go.jp
In the course of studies on sulfonamides with aryl substitutedoxirane moiety, we found that compounds having a pyridyl group on 2-position of the oxiran-2-ylmethyl moiety possessed …
Number of citations: 0 jlc.jst.go.jp
SS Abd El-Karim, MM Anwar, YM Syam, MA Nael… - Bioorganic …, 2018 - Elsevier
Type 2 diabetes (T2D) is a severe disease and it is one of the most raising problems worldwide. This study deals with design, synthesis and in vivo determination of a new set of tetralin-…
Number of citations: 45 www.sciencedirect.com
DC Lenstra - 2020 - repository.ubn.ru.nl
Danny Lenstra compleet.indd Page 1 Danny Lenstra Page 2 Page 3 Design, Synthesis and Evaluafion of Histone Lysine Methyltransferase Inhibitors Daniël Cornelis Lenstra Page 4 …
Number of citations: 2 repository.ubn.ru.nl
中田公 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
In order to elucidate the relationship between chemical structure and antiviral activity of N-dodecanoyl-4-acetamidonaphthalene-1-sulfonamide (PANS-610), N-alkanoyl 4-acetamido-5, …
Number of citations: 2 www.jstage.jst.go.jp
細川明美, 桂田学, 三上恵美子, 池田修… - Journal of Pesticide …, 2001 - jstage.jst.go.jp
オキシラン環を有するスルホンアミド化合物の研究過程において, エポキシプロピル基の 2 位にピリジン環を有する化合物が強い除草活性を示すことを見出した. これらの化合物の構造改変を行った…
Number of citations: 4 www.jstage.jst.go.jp

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